N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(9-3-1-2-4-9)16-15-18-17-14(22-15)10-5-6-11-12(7-10)21-8-20-11/h5-7,9H,1-4,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGNYRWEWIQPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O4. Its structure features a cyclopentanecarboxamide core linked to a benzo[d][1,3]dioxole and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent coupling with cyclopentanecarboxylic acid derivatives. Various methods have been documented for synthesizing related compounds, which can provide insights into optimizing the production of this specific compound.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | |
| Compound B | HeLa (Cervical Cancer) | 15 | |
| Compound C | A549 (Lung Cancer) | 12 |
The mechanism through which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can activate caspase pathways and inhibit cell proliferation by disrupting mitochondrial function.
Case Studies
- Case Study on Antitumor Efficacy : In a recent study involving the administration of similar oxadiazole derivatives to mice bearing tumor xenografts, significant tumor reduction was observed compared to control groups. The study highlighted the role of the benzo[d][1,3]dioxole group in enhancing bioactivity and selectivity towards tumor cells .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated animals .
Comparison with Similar Compounds
Structural Variations and Implications
Core Heterocycle :
- The 1,3,4-oxadiazole core (e.g., Compounds 5a, 5b) is associated with higher synthetic yields (85–93%) compared to thiazole derivatives (25–32%) . Oxadiazoles are less sterically hindered, facilitating coupling reactions.
- Thiazole-based analogs (e.g., Compounds 9t, 50, 41) often require multistep syntheses, including thiourea intermediates and Lawesson’s reagent, which may reduce yields .
Substituent Effects :
- Cyclopropanecarboxamide (e.g., Compounds 50, 41) vs. Cyclopentanecarboxamide : Cyclopropane’s ring strain may enhance binding rigidity in biological targets, but its synthesis requires precise stoichiometry to avoid side products .
- Benzodioxole Positioning : Substituents at the 5-position of oxadiazole/thiazole cores improve thermal stability, as seen in Compound 5a (m.p. 230–231°C) .
Bioactivity Clues: While pharmacological data for the target compound are absent, analogs like ASN90 (a thiadiazole-based O-GlcNAcase inhibitor) demonstrate that benzodioxole-heterocycle hybrids are viable drug candidates for proteinopathies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
